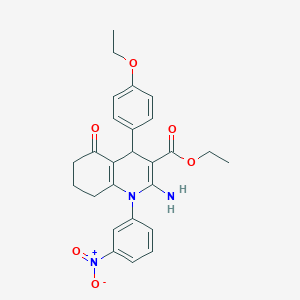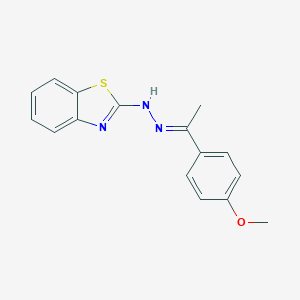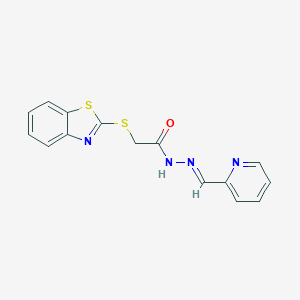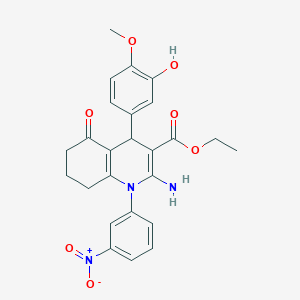![molecular formula C21H21NO2 B393322 10-CYCLOPENTYLIDEN-4-(2-METHYLPHENYL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE](/img/structure/B393322.png)
10-CYCLOPENTYLIDEN-4-(2-METHYLPHENYL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is known for its potential biological activities and has been the subject of various scientific studies. Its molecular formula is C21H21NO2, and it has a molecular weight of 319.4 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves a multi-step process. One common method starts with the Diels-Alder reaction of furan and furan-2,5-dione, followed by treatment with hydrazine (80% aqueous solution) . The resulting compound undergoes acylation reactions to form the final product. The reaction conditions often include heating under reflux with acetic anhydride and subsequent purification through column chromatography using a chloroform/methanol eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity through advanced purification techniques, would apply.
化学反応の分析
Types of Reactions
10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the aza and cyclopentylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
科学的研究の応用
10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi.
Medicine: Research indicates its potential antitumor properties, making it a candidate for cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers.
作用機序
The mechanism of action of 10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .
類似化合物との比較
Similar Compounds
- 4-OCTYLOXY-10-OXA-4-AZA-TRICYCLO[5.2.1.02,6]DEC-8-ENE-3,5-DIONE : This compound has a similar tricyclic structure but with different substituents, leading to distinct biological activities .
- BENZOIC ACID 3,5-DIOXO-10-OXA-4-AZA-TRICYCLO[5.2.1.02,6]DEC-8-EN-4-YL ESTER : Another related compound with variations in the functional groups, affecting its chemical reactivity and applications .
Uniqueness
10-Cyclopentylidene-4-o-tolyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione stands out due to its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties. Its potential as an antimicrobial and antitumor agent highlights its significance in scientific research .
特性
分子式 |
C21H21NO2 |
|---|---|
分子量 |
319.4g/mol |
IUPAC名 |
10-cyclopentylidene-4-(2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C21H21NO2/c1-12-6-2-5-9-16(12)22-20(23)18-14-10-11-15(19(18)21(22)24)17(14)13-7-3-4-8-13/h2,5-6,9-11,14-15,18-19H,3-4,7-8H2,1H3 |
InChIキー |
OMWHWNXMGRTOLH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5 |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 3-nitrobenzoate](/img/structure/B393241.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393243.png)


![N-(4-fluorophenyl)-2-({6-[(2-hydroxy-5-iodobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetamide](/img/structure/B393247.png)

![2-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B393250.png)
![1,3-Bis[(2-chlorophenyl)methyl]-5-morpholin-4-yl-6-nitrobenzimidazol-2-one](/img/structure/B393252.png)
![2-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B393256.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B393257.png)

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B393261.png)
